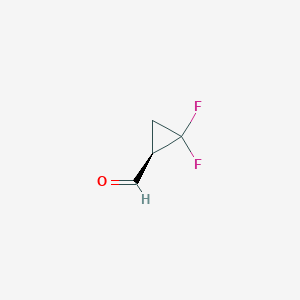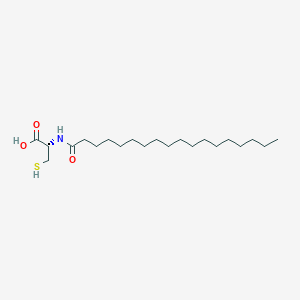
N-(1-Oxooctadecyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Stearoyl-L-cysteine: is a compound derived from the amino acid L-cysteine and stearic acid. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its surface-active properties and is often used as an emulsifying agent, surfactant, and stabilizer in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Stearoyl-L-cysteine is typically synthesized through a two-step process. The first step involves the preparation of stearoyl chloride from stearic acid. In the second step, stearoyl chloride reacts with L-cysteine in the presence of a base such as sodium hydroxide to form N-Stearoyl-L-cysteine .
Industrial Production Methods: Industrial production of N-Stearoyl-L-cysteine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced analytical techniques like Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and differential scanning calorimetry to characterize and confirm the identity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: N-Stearoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiol group in L-cysteine to a disulfide bond.
Reduction: The disulfide bond can be reduced back to the thiol group.
Substitution: The amino group in L-cysteine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the thiol group.
Substitution: Formation of various substituted derivatives of N-Stearoyl-L-cysteine.
Applications De Recherche Scientifique
N-Stearoyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Industry: Utilized in the production of pharmaceuticals and industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Stearoyl-L-cysteine involves its ability to reduce oxidative stress and inhibit lipid peroxidation. This compound acts as a neuroprotective agent by scavenging free radicals and protecting brain cells from damage. It also plays a role in maintaining cellular integrity by preventing the depletion of glutathione, a crucial antioxidant in the body .
Comparaison Avec Des Composés Similaires
- N-Stearoyl-L-tyrosine
- N-Stearoyl-L-serine
- N-Stearoyl-L-threonine
Comparison: N-Stearoyl-L-cysteine is unique due to its specific neuroprotective properties and its ability to reduce oxidative stress. While other N-stearoyl amino acids like N-Stearoyl-L-tyrosine, N-Stearoyl-L-serine, and N-Stearoyl-L-threonine also exhibit neuroprotective activity, the presence of the thiol group in N-Stearoyl-L-cysteine enhances its antioxidant capabilities .
Propriétés
Formule moléculaire |
C21H41NO3S |
|---|---|
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
(2S)-2-(octadecanoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1 |
Clé InChI |
VJUDNRUDRQLCDX-LJQANCHMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CS)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


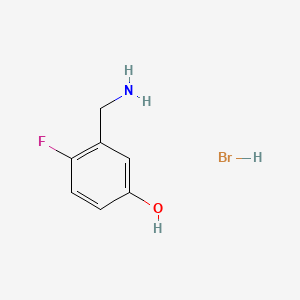

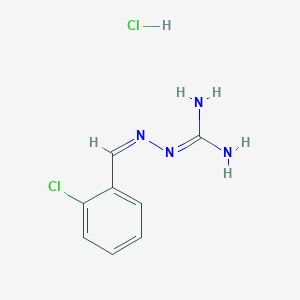
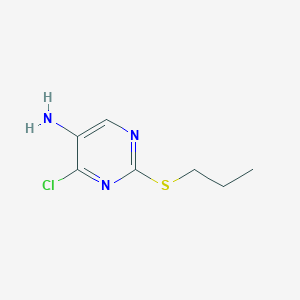




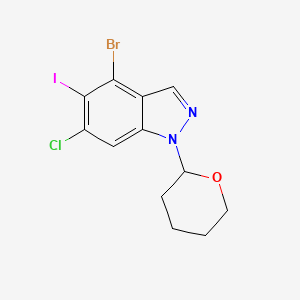
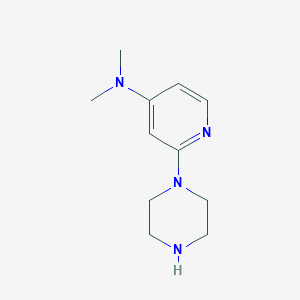
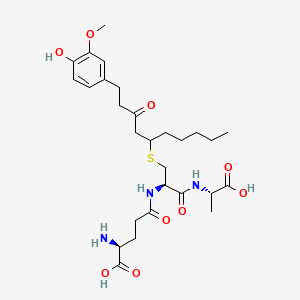
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)
